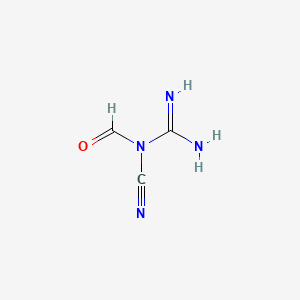![molecular formula C8H13NO3 B1630003 [(E)-3-acetamidobut-2-en-2-yl] acetate CAS No. 63199-86-0](/img/structure/B1630003.png)
[(E)-3-acetamidobut-2-en-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetylamino-1-methyl-propenyl ester typically involves the esterification of acetic acid with 2-acetylamino-1-methyl-propenyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-acetylamino-1-methyl-propenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(E)-3-acetamidobut-2-en-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-3-acetamidobut-2-en-2-yl] acetate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a model compound for drug development and pharmacokinetic studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid 2-acetylamino-1-methyl-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid 2-acetylamino-1-methyl-propyl ester: Similar structure but with a different alkyl chain.
Acetic acid 2-acetylamino-1-methyl-butyl ester: Another similar compound with a longer alkyl chain.
Uniqueness
[(E)-3-acetamidobut-2-en-2-yl] acetate is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
63199-86-0 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
[(E)-3-acetamidobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-5(9-7(3)10)6(2)12-8(4)11/h1-4H3,(H,9,10)/b6-5+ |
InChI Key |
FTNVVYBSJAYCDF-AATRIKPKSA-N |
SMILES |
CC(=C(C)OC(=O)C)NC(=O)C |
Isomeric SMILES |
C/C(=C(/C)\OC(=O)C)/NC(=O)C |
Canonical SMILES |
CC(=C(C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1629925.png)


![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)




![[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1629941.png)

